molecular formula C11H9FN2O3 B2640029 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid CAS No. 1712408-56-4

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid

Cat. No. B2640029
CAS RN: 1712408-56-4
M. Wt: 236.202
InChI Key: YCBGVIRALCEJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization and hydrolysis .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole synthesis involves various reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Scientific Research Applications

Radiotracer Synthesis for Brain Studies

One of the significant applications of compounds related to 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is in the field of positron emission tomography (PET) radiotracers. The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, ([18F] NIDA-42033), closely related to the requested compound, has been synthesized for studying CB1 cannabinoid receptors in the animal brain via PET. The radiotracer was synthesized with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

Novel Schiff bases using derivatives of compounds similar to 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid have been synthesized and screened for antimicrobial activity. The Schiff bases were synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives. Some of these derivatives demonstrated excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).

Fluorinated Heterocyclic Compound Synthesis

The compound has been utilized as a building block for the synthesis of various fluorinated heterocyclic compounds. The versatility of the 2-Fluoroacrylic building blocks derived from compounds similar to 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid allows for the synthesis of diverse structures like fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

Nonlinear Optical Properties

Research on derivatives of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been conducted to study their structural, spectroscopic, and nonlinear optical properties. These studies provide insights into the molecular structure and properties that can be applied in various technological and scientific fields (Tamer et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for EN300-14099369.

Mode of Action

It’s worth noting that similar compounds, like indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that EN300-14099369 might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Similar compounds such as indole derivatives are known to influence a wide range of biological activities . This suggests that EN300-14099369 could potentially affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have shown a range of biological activities , suggesting that EN300-14099369 could have diverse molecular and cellular effects.

Safety and Hazards

While specific safety and hazard information for “1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-7(2-3-8(10)12)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBGVIRALCEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid

CAS RN

1712408-56-4
Record name 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.